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Compound of Interest

Compound Name: Mogroside II-A2

Cat. No.: B10817740 Get Quote

This guide provides an in-depth overview of the spectroscopic data and methodologies

essential for the identification and characterization of Mogroside II-A2, a triterpenoid glycoside

found in the fruit of Siraitia grosvenorii (Luo Han Guo). The information is tailored for

researchers, scientists, and professionals in the field of drug development and natural product

chemistry.

Spectroscopic Data for Mogroside II-A2
The structural elucidation of Mogroside II-A2 relies on a combination of mass spectrometry

and nuclear magnetic resonance (NMR) spectroscopy. The data presented below is crucial for

its unambiguous identification.

1.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry is employed to determine the molecular formula of

Mogroside II-A2.
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Parameter Value

Ionization Mode Negative Electrospray Ionization (ESI)

Observed Ion [M-H] m/z 799.4817

Molecular Formula C42H72O14

Calculated Mass for C42H71O14 799.4844

Error -3.4 ppm

1.2. Nuclear Magnetic Resonance (NMR) Data

The complete ¹H and ¹³C NMR assignments for Mogroside II-A2, acquired in CD3OD, are

detailed below. These assignments are confirmed through 2D NMR experiments such as

COSY, HSQC-DEPT, and HMBC.[1]

Table 1: ¹³C NMR Spectroscopic Data (125 MHz, CD3OD) for Mogroside II-A2
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Position δC (ppm) Position δC (ppm)

Aglycone (Mogrol)
Glucosyl Unit I (at C-

3)

1 39.9 1' 105.1

2 28.1 2' 75.3

3 89.1 3' 78.2

4 40.1 4' 71.8

5 57.1 5' 78.0

6 77.2 6' 62.9

7 122.1
Glucosyl Unit II (at C-

24)

8 144.2 1'' 104.9

9 51.2 2'' 75.2

10 38.2 3'' 78.4

11 70.1 4'' 71.6

12 49.9 5'' 77.9

13 50.1 6'' 62.8

14 52.1

15 32.1

16 29.1

17 51.8

18 17.1

19 19.1

20 36.1

21 19.2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10817740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22 35.2

23 28.2

24 76.1

25 72.1

26 29.8

27 29.9

28 28.9

29 20.1

30 25.1

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD3OD) for Mogroside II-A2

Position δH (ppm), Multiplicity (J in Hz)

Aglycone (Mogrol)

H-3 3.22, dd (11.5, 4.5)

H-6 4.41, br s

H-7 5.72, d (5.5)

H-11 3.45, dd (11.0, 4.5)

Glucosyl Unit I (at C-3)

H-1' 4.51, d (7.5)

Glucosyl Unit II (at C-24)

H-1'' 4.38, d (8.0)

Note: A comprehensive list of all proton signals can be found in the cited literature. The table

above highlights key diagnostic signals.
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Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and accurate compound identification.

2.1. Sample Preparation

Mogroside II-A2 is typically isolated from the extracts of Luo Han Guo as a white solid.[1] For

NMR analysis, samples are prepared by dissolving approximately 1.4-2 mg of the compound in

130-150 µL of deuterated methanol (CD3OD).[1]

2.2. NMR Spectroscopy

Instrumentation: NMR data are acquired on a Bruker Avance 500 MHz instrument, which

may be equipped with a 2.5 mm inverse probe or a 5 mm broadband probe.[1]

Referencing: The ¹H and ¹³C NMR spectra are referenced to the residual solvent resonance

at δH 3.30 ppm and δC 49.0 ppm, respectively.[1]

1D NMR: Standard ¹H and ¹³C NMR spectra are recorded to observe the proton and carbon

environments within the molecule.

2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment:[1]

[2]

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless

Enhancement by Polarization Transfer): To correlate protons with their directly attached

carbons and to determine the multiplicity of carbon signals (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (typically 2-3 bonds), which is critical for connecting different

fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.
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1D-TOCSY (Total Correlation Spectroscopy): To identify protons within a spin system.[2]

2.3. Mass Spectrometry

Instrumentation: Mass spectral data are generated using a Waters QTof Micro mass

spectrometer equipped with an electrospray ionization (ESI) source.[1]

Ionization Mode: The samples are analyzed in negative ESI mode.[1]

Data Acquired: High-resolution mass-to-charge ratio (m/z) is measured to determine the

accurate mass and subsequently the molecular formula of the compound.[1]

Workflow for Natural Product Identification
The following diagram illustrates the general workflow for the isolation and identification of a

natural product like Mogroside II-A2 using spectroscopic techniques.
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Caption: Workflow for the isolation and structural elucidation of Mogroside II-A2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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